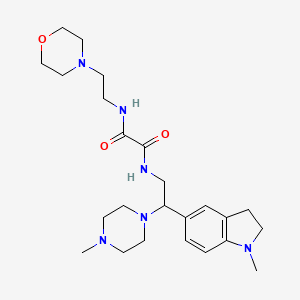

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N6O3/c1-27-9-11-30(12-10-27)22(19-3-4-21-20(17-19)5-7-28(21)2)18-26-24(32)23(31)25-6-8-29-13-15-33-16-14-29/h3-4,17,22H,5-16,18H2,1-2H3,(H,25,31)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWZXHNPZSGWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H35N5O2, with a molecular weight of approximately 449.6 g/mol. It features an oxalamide functional group, which is known to enhance biological activity through interactions with various biological targets. The structural complexity of this compound arises from the presence of multiple pharmacophores, including an indoline moiety and piperazine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C26H35N5O2 |

| Molecular Weight | 449.6 g/mol |

| CAS Number | 922557-86-6 |

Biological Activity and Therapeutic Applications

Research into similar compounds suggests that this compound could have applications in various therapeutic areas:

1. Cancer Therapy

Several oxalamide derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, studies indicate that modifications in the piperazine ring can enhance selectivity towards tumor cells while minimizing effects on normal cells.

2. Neuropharmacology

Given the presence of the indoline structure, there is potential for neuroactive properties. Compounds with similar structures have shown promise in treating neurological disorders by modulating neurotransmitter systems.

3. Anti-inflammatory Effects

Some oxalamides exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making them candidates for conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

While specific studies focusing solely on this compound are scarce, research on related compounds provides valuable insights:

Study Highlights:

- A study examining a related oxalamide demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for cancer treatment.

- Another investigation into the neuropharmacological effects of similar compounds indicated modulation of serotonin receptors, which could lead to applications in mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Observations :

Structural Complexity vs. Simplicity: The target compound’s inclusion of 1-methylindolin-5-yl and 4-methylpiperazine distinguishes it from simpler oxalamides like BNM-III-170 (aryl and guanidine groups) and Compound 10 (imidazolidinone substituents) . Compared to Compound 31 (glutaramide core), the target compound’s oxalamide backbone may reduce metabolic instability .

Pharmacokinetic Implications: The morpholinoethyl group in the target compound likely enhances aqueous solubility compared to BNM-III-170’s trifluoroacetate salt . The 4-methylpiperazine moiety may improve blood-brain barrier penetration relative to Compound 10’s polar imidazolidinone .

Biological Target Hypotheses: Analogous oxalamides (e.g., BNM-III-170) exhibit antiviral activity via CD4 mimicry , while thiazol-acetamide derivatives (e.g., Compound 1.7) target kinases .

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis would require multi-step coupling of indoline, piperazine, and morpholine precursors, akin to methods for Compound 31 (Q1 program, 35–52% yields) .

- Lack of Direct Data: No experimental data (e.g., IC50, solubility) are available for the target compound. Predictions rely on structural analogs.

- Contradictions in Evidence :

- While oxalamides like BNM-III-170 show antiviral activity , thiazol-acetamides (e.g., Compound 1.7) prioritize anticancer activity . The target compound’s biological niche remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.